Decylmalonic acid

描述

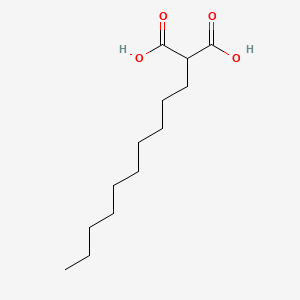

Decylmalonic acid (CAS 4372-29-6) is a dicarboxylic acid derivative featuring a decyl (C₁₀H₂₁) alkyl chain attached to the central carbon of the malonic acid backbone. Its molecular formula is C₁₃H₂₄O₄, and it is structurally represented as HOOC-C(C₁₀H₂₁)-COOH. This compound is primarily utilized in polymer chemistry, particularly in dental materials, where its derivatives (e.g., 10-methacryloyloxy this compound) serve as polymerizable monomers to enhance adhesive properties . While less studied than simpler malonic acid derivatives, its long alkyl chain confers unique physicochemical characteristics, such as reduced water solubility and increased hydrophobicity, making it suitable for specialized industrial applications .

属性

IUPAC Name |

2-decylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-9-10-11(12(14)15)13(16)17/h11H,2-10H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUZVMHXDRSBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195918 | |

| Record name | Decylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-29-6 | |

| Record name | 2-Decylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4372-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Decylmalonic acid can be synthesized through several methods. One common approach involves the reaction of lauric acid with N,N,N,N,N,N-hexamethylphosphoric triamide and lithium diisopropylamide in tetrahydrofuran at temperatures ranging from -40°C to 22°C.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions: Decylmalonic acid undergoes various chemical reactions, including:

Decarboxylation: Heating this compound can lead to the loss of carbon dioxide, forming decylacetic acid.

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Substitution Reactions: The central carbon can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing carboxyl groups.

Common Reagents and Conditions:

Decarboxylation: Typically requires heating to temperatures above 100°C.

Esterification: Involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

Substitution Reactions: Often use nucleophiles like alkoxides or amines under basic conditions.

Major Products:

Decarboxylation: Produces decylacetic acid.

Esterification: Forms esters such as decylmalonate.

Substitution Reactions: Yields substituted malonic acid derivatives.

科学研究应用

Decylmalonic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of decylmalonic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxyl groups. These groups can interact with enzymes and other biological molecules, influencing metabolic pathways. The decyl group provides hydrophobic interactions, which can affect the compound’s solubility and reactivity in biological systems .

相似化合物的比较

Structural Comparison with Similar Compounds

Decylmalonic acid belongs to the dicarboxylic acid family, sharing functional similarities with malonic acid and methylmalonic acid . Key structural differences include:

- Malonic acid (C₃H₄O₄) : The simplest dicarboxylic acid, with two carboxyl groups and a central CH₂ group.

- Methylmalonic acid (C₄H₆O₄) : Features a methyl (CH₃) substituent on the central carbon.

- This compound (C₁₃H₂₄O₄) : Substitutes the central hydrogen with a decyl chain, significantly altering its physical and chemical behavior.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

- This compound’s long alkyl chain reduces its polarity, limiting water solubility.

- Methylmalonic acid’s solubility is intermediate due to its methyl group .

Research Findings and Recent Studies

Malonic Acid : Elevated levels correlate with cancer risk in metabolomic studies, though causality remains unclear .

Methylmalonic Acid: Elevated urinary levels are diagnostic for vitamin B₁₂ deficiency and mitochondrial dysfunction .

This compound : Demonstrated efficacy in dental adhesives, with methacrylate derivatives enhancing bond strength and resistance to hydrolysis .

生物活性

Decylmalonic acid (DMA) is a dicarboxylic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its two carboxylic acid groups and a decyl chain, which significantly influences its biological activity. The molecular formula is , and its structure can be represented as follows:

The presence of the long hydrophobic decyl chain enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.4 μM |

| Staphylococcus aureus | 25.6 μM |

| Bacillus subtilis | 30.1 μM |

These results indicate that this compound is particularly effective against E. coli, with an MIC of 12.4 μM, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a key area of interest.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 15.7 | 4.8 |

| A549 | 21.8 | 4.3 |

| LS174 | 30.5 | 3.6 |

The IC50 values indicate that this compound has potent anticancer activity, particularly against HeLa cells, with an IC50 of 15.7 μM. The selectivity index further suggests that it preferentially affects cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The lipophilic nature of the decyl chain may facilitate the insertion of the molecule into bacterial membranes, leading to disruption and cell death.

- Apoptosis Induction : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

- Targeting Enzymes : Molecular docking studies suggest that this compound can interact with key enzymes involved in DNA replication and repair, such as topoisomerase II beta and gyrase B from E. coli.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various alkyl-substituted malonic acids, including this compound, against multiple pathogens. The results confirmed its superior activity against E. coli and highlighted its potential as a lead compound for developing new antibiotics .

- Cancer Treatment Potential : Another investigation assessed the anticancer properties of this compound in vitro on HeLa and A549 cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics like cisplatin .

常见问题

Q. What are the established synthesis protocols for Decylmalonic acid, and how can researchers ensure reproducibility?

this compound synthesis typically involves malonic ester condensation or alkylation of malonic acid derivatives. Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst concentration) and characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry . Researchers should cross-validate results with peer-reviewed protocols and include detailed experimental sections in publications, adhering to guidelines such as those in the Beilstein Journal of Organic Chemistry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity?

High-resolution NMR (for structural confirmation), FT-IR (to identify functional groups), and HPLC (for purity assessment) are standard. Quantification of impurities can be achieved via GC-MS or LC-MS. Researchers should report detection limits, calibration curves, and instrument specifications to ensure transparency .

Q. How can researchers optimize solvent systems for this compound crystallization?

Systematic screening using polarity gradients (e.g., water-ethanol mixtures) and temperature-controlled crystallization trials is recommended. Solubility parameters (Hansen solubility) and computational tools like COSMO-RS can guide solvent selection. Document metastable zone widths to avoid amorphous precipitates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies may arise from varying heating rates or sample preparation. Researchers should employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., nitrogen atmosphere, 5°C/min heating rate). Meta-analyses of existing data, following Cochrane Handbook guidelines, can identify systematic biases .

Q. How can this compound’s reactivity in esterification be studied to improve catalytic efficiency?

Design of Experiments (DOE) methodologies, such as factorial design, can optimize reaction variables (catalyst loading, temperature, molar ratios). Kinetic studies (e.g., in situ FT-IR monitoring) and density functional theory (DFT) simulations may elucidate mechanistic pathways. Validate findings with control experiments and statistical validation (e.g., ANOVA) .

Q. What are the challenges in integrating this compound into biodegradable polymer matrices, and how can they be addressed?

Compatibility issues (e.g., phase separation) require compatibility testing via DSC and rheology. Surface modification (e.g., grafting polar groups) or copolymerization with monomers like lactic acid may enhance miscibility. Researchers should report mechanical properties (tensile strength, degradation rates) under ISO/ASTM standards .

Q. How should researchers design studies to investigate this compound’s role in supramolecular assemblies?

Use X-ray crystallography or cryo-EM for structural analysis and isothermal titration calorimetry (ITC) for binding affinity measurements. Compare results with computational models (molecular dynamics simulations). Address reproducibility by publishing raw data and crystal structure CIF files in supplementary materials .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for analyzing this compound’s environmental degradation kinetics?

Non-linear regression (e.g., pseudo-first-order models) and bootstrapping for uncertainty quantification are essential. Use software like R or Python’s SciPy for curve fitting. Report confidence intervals and validate assumptions (e.g., homogeneity of variance) .

Q. How can systematic reviews address gaps in this compound’s biomedical applications?

Follow PRISMA guidelines to screen databases (PubMed, Web of Science) and assess study quality via ROBINS-I or GRADE frameworks. Prioritize studies with in vivo validation and dose-response data. Highlight limitations (e.g., small sample sizes) in meta-analyses .

Q. What ethical and data management practices are essential for this compound research?

Obtain ethics approval for biological studies and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo or ChemRxiv. Document raw spectra, chromatograms, and synthetic procedures in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。